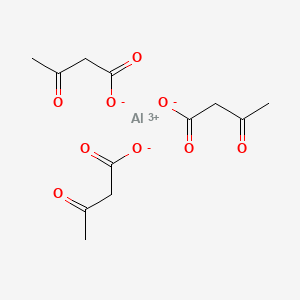
Aluminium acetoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aluminium acetoacetate is a coordination complex with the chemical formula C18H27AlO9. It is an aluminium complex with three acetylacetone ligands. This compound is used in various fields, including research on aluminium-containing materials and as an antacid .
準備方法
Synthetic Routes and Reaction Conditions: Aluminium acetoacetate can be synthesized by reacting aluminium salts with acetylacetone in the presence of a base. The reaction typically involves the formation of a six-membered chelate ring where both oxygen atoms of the acetylacetone bind to the aluminium ion .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions: Aluminium acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide.
Reduction: It can be reduced under specific conditions to yield different aluminium compounds.
Substitution: The acetylacetone ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various ligands and appropriate solvents.
Major Products:
Oxidation: Aluminium oxide.
Reduction: Reduced aluminium compounds.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Aluminium acetoacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Used as an antacid and explored for other therapeutic applications.
作用機序
アセチルアセトンアルミニウムの作用機序は、さまざまな分子と安定な錯体を形成する能力に関係しています。アセチルアセトン配位子はキレート効果を提供し、アルミニウムイオンがさまざまな分子標的に相互作用することを可能にします。 この相互作用は、触媒活性、材料の安定化、および医療用途における治療効果など、さまざまな効果につながる可能性があります .
類似の化合物:
アセチルアセトンアルミニウム: 類似の特性を持つが、配位子の構造が異なる別の配位錯体.
アルミニウムアルコキシド: 異なる反応性と用途を示すアルコキシド配位子を持つ化合物.
独自性: アセチルアセトンアルミニウムは、特定の配位子の構造によりユニークで、独特の化学的および物理的特性を提供します。 安定な錯体を形成する能力とさまざまな用途の汎用性により、科学研究や産業において貴重な化合物となっています .
類似化合物との比較
Aluminium acetylacetonate: Another coordination complex with similar properties but different ligand structures.
Aluminium alkoxides: Compounds with alkoxide ligands that exhibit different reactivity and applications.
Uniqueness: Aluminium acetoacetate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industry .
特性
CAS番号 |
19022-77-6 |
|---|---|
分子式 |
C12H15AlO9 |
分子量 |
330.22 g/mol |
IUPAC名 |
aluminum;3-oxobutanoate |
InChI |
InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3 |
InChIキー |
DEVXQDKRGJCZMV-UHFFFAOYSA-K |
SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
正規SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
Key on ui other cas no. |
19022-77-6 |
ピクトグラム |
Flammable |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B1257733.png)

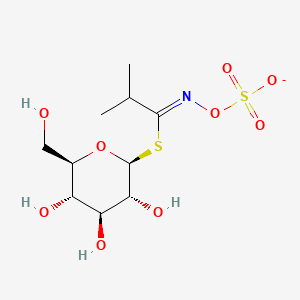
![N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1257738.png)
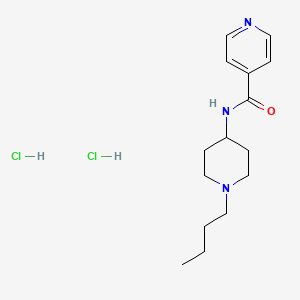
![(1R,5R,7S)-7-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1257742.png)



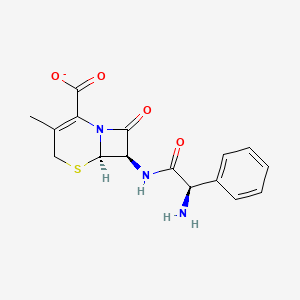
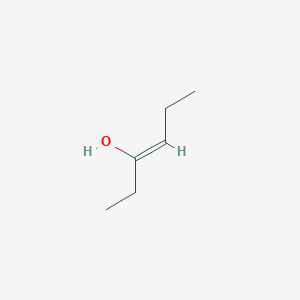
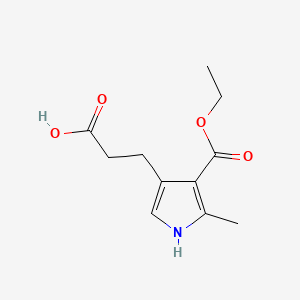
![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

